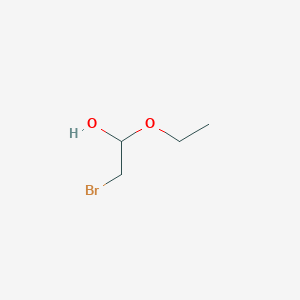
2-Bromo-1-ethoxyethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-ethoxyethan-1-ol is an organic compound with the molecular formula C4H9BrO2 It is a brominated alcohol and ether, characterized by the presence of both a bromine atom and an ethoxy group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Brom-1-ethoxyethan-1-ol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Bromierung von 1-Ethoxyethanol. Diese Reaktion verwendet typischerweise Brom (Br2) oder Bromwasserstoffsäure (HBr) als Bromierungsmittel unter kontrollierten Bedingungen, um eine selektive Bromierung an der gewünschten Position zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-Brom-1-ethoxyethan-1-ol die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen zu gewährleisten. Dies sorgt für hohe Ausbeute und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Brom-1-ethoxyethan-1-ol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile, wie Hydroxidionen (OH-) oder Amine (NH2-), substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidationsreaktionen: Die Alkoholgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu Aldehyden oder Carbonsäuren oxidiert werden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen, was zur Bildung von 1-Ethoxyethanol führt.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumhydroxid (NaOH) oder Ammoniak (NH3) in wässrigen oder alkoholischen Lösungen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder neutralen Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C).
Hauptprodukte, die gebildet werden
Substitution: Bildung von 1-Ethoxyethanol oder Ethoxyethanamin-Derivaten.
Oxidation: Bildung von Ethoxyacetaldehyd oder Ethoxyessigsäure.
Reduktion: Bildung von 1-Ethoxyethanol.
Wissenschaftliche Forschungsanwendungen
2-Brom-1-ethoxyethan-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein für die Herstellung von Pharmazeutika und Agrochemikalien.
Biologie: Wird in der Untersuchung von enzymkatalysierten Reaktionen verwendet, die bromierte Substrate beinhalten. Es kann verwendet werden, um die Mechanismen der Enzyminhibition und -aktivierung zu untersuchen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Reagenz in der organischen Synthese eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-1-ethoxyethan-1-ol beinhaltet seine Reaktivität als bromierter Alkohol und Ether. Das Bromatom kann an nukleophilen Substitutionsreaktionen teilnehmen, während die Ethoxygruppe verschiedene Transformationen eingehen kann. Die molekularen Ziele und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, in denen die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-ethoxyethan-1-ol involves its reactivity as a brominated alcohol and ether. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Brom-2-ethoxyethan: Ähnliche Struktur, aber ohne Hydroxylgruppe.
2-Brom-1,1-diethoxyethan: Enthält zwei Ethoxygruppen anstelle einer.
2-Bromoethanol: Fehlt die Ethoxygruppe, wodurch es reaktiver ist.
Einzigartigkeit
2-Brom-1-ethoxyethan-1-ol ist aufgrund des Vorhandenseins sowohl eines Bromatoms als auch einer Ethoxygruppe, die an ein Ethan-1-ol-Grundgerüst gebunden sind, einzigartig. Diese Kombination von funktionellen Gruppen sorgt für eine eindeutige Reaktivität und Vielseitigkeit in der chemischen Synthese und macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
294864-24-7 |
|---|---|
Molekularformel |
C4H9BrO2 |
Molekulargewicht |
169.02 g/mol |
IUPAC-Name |
2-bromo-1-ethoxyethanol |
InChI |
InChI=1S/C4H9BrO2/c1-2-7-4(6)3-5/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
RLSMARKFQHRDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


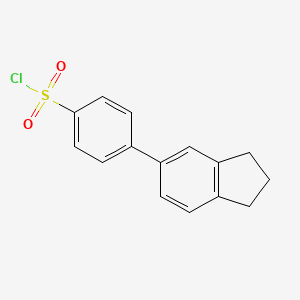
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
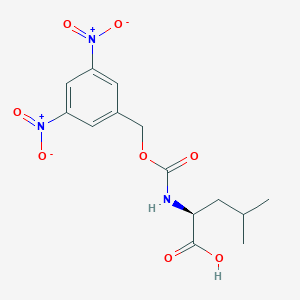
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

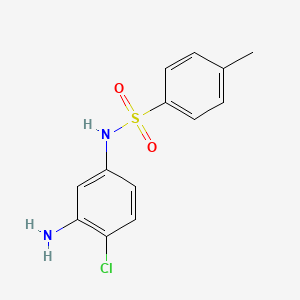
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
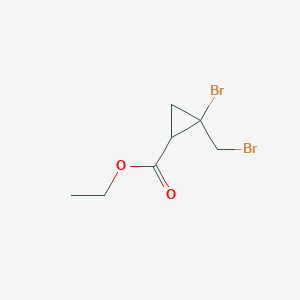

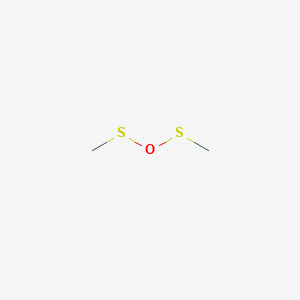
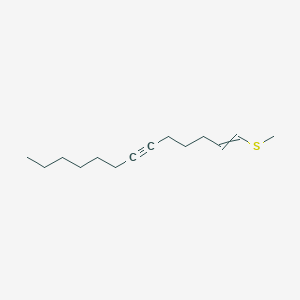
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
